ethyl 4-[(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-4-carbonyl)amino]benzoate
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Overview
Description
ETHYL 4-{[(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL)CARBONYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzimidazole ring fused with a pyrimidine ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of ETHYL 4-{[(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL)CARBONYL]AMINO}BENZOATE can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is a multicomponent reaction that combines ethyl acetoacetate, benzaldehyde, and urea under acidic conditions . This reaction is known for its efficiency and ability to produce high yields of the desired product. Industrial production methods often involve the use of eco-friendly catalysts and solvent-free conditions to minimize environmental impact .
Chemical Reactions Analysis
ETHYL 4-{[(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL)CARBONYL]AMINO}BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties . In medicine, it is being investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of various drugs .
Mechanism of Action
The mechanism of action of ETHYL 4-{[(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as β-glucuronidase, which plays a role in the metabolism and excretion of toxic substances . By inhibiting this enzyme, the compound can slow down the process of glucuronidation, which is important for the treatment of various diseases .
Comparison with Similar Compounds
ETHYL 4-{[(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL)CARBONYL]AMINO}BENZOATE can be compared with other similar compounds, such as ethyl 4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate. While both compounds share a similar core structure, the presence of different substituents can significantly affect their chemical properties and biological activities. The unique combination of functional groups in ETHYL 4-{[(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL)CARBONYL]AMINO}BENZOATE makes it particularly interesting for further research and development.
Properties
Molecular Formula |
C20H18N4O4 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethyl 4-[(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H18N4O4/c1-2-28-19(27)12-7-9-13(10-8-12)21-18(26)16-11-17(25)23-20-22-14-5-3-4-6-15(14)24(16)20/h3-10,16H,2,11H2,1H3,(H,21,26)(H,22,23,25) |
InChI Key |
HCIQCPISOUEFQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23 |
Origin of Product |
United States |
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